molecular formula C12H15NO3 B10974829 N-cyclopropyl-2,4-dimethoxybenzamide

N-cyclopropyl-2,4-dimethoxybenzamide

Cat. No.: B10974829
M. Wt: 221.25 g/mol
InChI Key: JNJVWNMGTWABLB-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-dimethoxybenzamide is a benzamide derivative featuring a cyclopropylamine substituent on the benzamide nitrogen and methoxy groups at the 2- and 4-positions of the aromatic ring. The methoxy groups contribute electron-donating effects, influencing the compound’s electronic profile and solubility, while the cyclopropyl moiety may enhance metabolic stability by resisting oxidative degradation .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-cyclopropyl-2,4-dimethoxybenzamide

InChI

InChI=1S/C12H15NO3/c1-15-9-5-6-10(11(7-9)16-2)12(14)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

JNJVWNMGTWABLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Fluoro and Other Groups

A key analog is BMS-605541 (N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)-thiazol-5-ylmethyl)amino)benzamide), a selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. Unlike the dimethoxy-substituted compound, BMS-605541 has difluoro groups at positions 2 and 4, coupled with a pyridinylaminothiazole side chain. Fluorine’s electron-withdrawing nature enhances binding affinity to VEGFR-2, as evidenced by its oral efficacy in preclinical studies . In contrast, the methoxy groups in N-cyclopropyl-2,4-dimethoxybenzamide likely reduce kinase inhibition potency but improve solubility due to increased polarity.

N-Cyclopropyl-2,4-dimethyl-N-methylaniline (3j) () shares the cyclopropyl group but replaces the benzamide core with an aniline and methyl substituents. The absence of the amide group eliminates hydrogen-bonding capacity, which is critical for target engagement in kinase inhibitors .

Core Structure Variations: Benzamide vs. Aliphatic Amides

N-cyclopropyl-2,2-dimethylpropanamide () replaces the aromatic benzamide with an aliphatic propanamide. This structural shift reduces opportunities for π-π stacking interactions, a feature often leveraged in drug-receptor binding.

Functional Group Additions

N-cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide () introduces a urea-like acetylated methylamino side chain. This modification adds hydrogen-bond donors/acceptors, which could enhance binding to targets requiring multipoint interactions, such as proteases or GPCRs. However, the added complexity may reduce metabolic stability compared to the simpler dimethoxy analog .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activity/Properties References
This compound Benzamide 2,4-OCH₃, N-cyclopropyl ~221.25 (estimated) Potential solubility enhancement
BMS-605541 Benzamide 2,4-F, pyridinylaminothiazole 476.45 Selective VEGFR-2 inhibitor (IC₅₀ <10 nM)
N-Cyclopropyl-2,4-dimethyl-N-methylaniline (3j) Aniline 2,4-CH₃, N-cyclopropyl 182.07 No reported bioactivity
N-cyclopropyl-2,2-dimethylpropanamide Propanamide 2,2-CH₃, N-cyclopropyl 155.23 Aliphatic amide; reduced π interactions
N-cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide Benzamide 2-acetylated methylamino 247.29 Enhanced hydrogen-bonding capacity

Key Research Findings

  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents in this compound may reduce kinase inhibition compared to fluorine in BMS-605541 but improve aqueous solubility, a critical factor in oral bioavailability .
  • Role of the Cyclopropyl Group : Present in all analogs, the cyclopropyl moiety is hypothesized to confer metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for alkylamines .
  • Structural Flexibility : Compounds with rigid benzamide cores (e.g., BMS-605541) show higher target specificity, while aliphatic amides (e.g., propanamide derivatives) exhibit broader physicochemical adaptability .

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